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Introduction

Cenersen, a 20-mer phosphorothioate antisense oligonucleotide, is designed to specifically
target and downregulate the expression of the p53 protein.[1][2] By binding to the p53 mMRNA,
Cenersen facilitates its cleavage by RNase H, an enzyme that degrades the RNA strand of an
RNA/DNA hybrid.[1][3] This mechanism makes Cenersen a potential therapeutic agent in
cancers with p53 mutations, such as Acute Myeloid Leukemia (AML).[1][4] The efficacy of
Cenersen is dependent on its successful uptake by target cells. Therefore, accurate
guantification of intracellular Cenersen concentrations is crucial for pharmacokinetic and
pharmacodynamic studies, dose-effect correlation, and the overall clinical development of this
antisense oligonucleotide.[3]

This document provides a detailed protocol for the quantification of Cenersen cellular uptake
using a sensitive and specific hybridization-based Enzyme-Linked Immunosorbent Assay
(ELISA). This method allows for the determination of intracellular Cenersen levels in cell
lysates.[3]

Principle of the Assay

The ELISA for Cenersen quantification is a hybridization-based assay. It leverages the specific
binding of a complementary probe to the Cenersen oligonucleotide. The general principle
involves the use of a biotinylated capture probe and a digoxigenin (DIG)-labeled detection
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probe that are complementary to different regions of the Cenersen sequence. The analyte
(Cenersen) in the cell lysate is first hybridized with these probes. The resulting complex is then
captured on a streptavidin-coated plate via the biotin-streptavidin interaction. An anti-DIG
antibody conjugated to an enzyme (e.g., alkaline phosphatase) is then added, which binds to
the DIG-labeled detection probe. Finally, a substrate is added that is converted by the enzyme
into a detectable signal (colorimetric or chemiluminescent), the intensity of which is proportional
to the amount of Cenersen present in the sample.[5]

Data Presentation

The following tables summarize the quantitative data on Cenersen cellular uptake in two
different Acute Myeloid Leukemia (AML) cell lines, MV4-11 and KASUMI-1, after 24 hours of
incubation with varying concentrations of Cenersen. The intracellular concentrations were
measured using the described ELISA method.[3]

Table 1: Intracellular Concentration of Cenersen in MV4-11 AML Cells (24-hour incubation)[3]

L. . Intracellular Cenersen Concentration
Cenersen Concentration in Medium (pM) .
(nmol/mg protein)

0.1 9.9
0.5 26.9
1.0 47.2

Table 2: Intracellular Concentration of Cenersen in KASUMI-1 AML Cells (24-hour incubation)

[3]

o . Intracellular Cenersen Concentration
Cenersen Concentration in Medium (uM) .
(nmol/mg protein)

0.1 0.1
0.5 ~1.0 (estimated from graphical data)
1.0 2.1
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Experimental Protocols

This section provides a detailed methodology for the quantification of Cenersen cellular uptake
using a hybridization-based ELISA.

Materials and Reagents

e Cenersen standard (lyophilized)

e AML cell lines (e.g., MV4-11, KASUMI-1)

o Cell culture medium and supplements

e Phosphate Buffered Saline (PBS)

o Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

o BCA Protein Assay Kit

o Streptavidin-coated 96-well plates

 Biotinylated capture probe (complementary to a section of Cenersen)
» Digoxigenin (DIG)-labeled detection probe (complementary to another section of Cenersen)
o Hybridization buffer

o Wash buffer (e.g., PBS with 0.05% Tween-20)

e Anti-DIG-Alkaline Phosphatase (AP) antibody conjugate

e AP substrate (e.g., p-Nitrophenyl Phosphate, PNPP)

o Stop solution (if required for the substrate)

Plate reader

Experimental Workflow
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Cell Culture and Treatment

Seed AML cells in plates

Treat cells with varying
concentrations of Cenersen

Incubate for desired time
(e.g., 24, 48 hours)

Sample P‘;eparation

Harvest and wash cells

Lyse cells to release
intracellular contents

Quantify total protein
concentration (e.g., BCA assay)

I
Hybridizaéon ELISA

Hybridize cell lysate with
biotinylated capture and
DIG-labeled detection probes

Y
Capture complex on
streptavidin-coated plate
Y
@dd Anti-DIG-AP conjugate)

\ 4

Add AP substrate

\4
(Measure absorbance)

Data A‘;lalysis

Generate standard curve
using known Cenersen concentrations

Calculate intracellular Cenersen
concentration from standard curve
and normalize to protein concentration
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b10832122?utm_src=pdf-body-img
https://www.benchchem.com/product/b10832122?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1. Phase Il Randomized Study of p53 Antisense Oligonucleotide (Cenersen) plus Idarubicin
With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC
[pmc.ncbi.nlm.nih.gov]

2. cenersen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

3. Determination of cellular uptake and intracellular levels of Cenersen (Aezea®, EL625), a
p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC
[pmc.ncbi.nlm.nih.gov]

4. Phase 2 randomized study of p53 antisense oligonucleotide (cenersen) plus idarubicin
with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed
[pubmed.ncbi.nim.nih.gov]

5. Nuclear and Cytoplasmatic Quantification of Unconjugated, Label-Free Locked Nucleic
Acid Oligonucleotides - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Quantification of
Cenersen Cellular Uptake using ELISA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10832122#quantification-of-cenersen-cellular-
uptake-using-elisa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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